molecular formula C15H16ClF2NO B2381977 2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one CAS No. 2319802-20-3

2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one

Cat. No.: B2381977
CAS No.: 2319802-20-3
M. Wt: 299.75
InChI Key: CUUKZURVIOQPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one is a synthetic organic compound designed for early-stage pharmaceutical research and development. This molecule features a 1,1-difluoro-6-azaspiro[2.5]octane core, a bridged spirocyclic system that incorporates a cyclopropane ring and a piperidine moiety, strategically modified with difluoro substituents to influence its electronic properties, metabolic stability, and membrane permeability . This scaffold is furnished with a 2-chlorophenyl ethanone group, a structural feature prevalent in compounds investigated for various biological activities. The specific mechanism of action, biological target, and pharmacological profile of this compound are currently not reported in the scientific literature and require empirical determination by researchers. The 6-azaspiro[2.5]octane scaffold is recognized in medicinal chemistry as a rigid, three-dimensional building block used in the design of novel therapeutics. Patent literature indicates that structurally related spirocyclic and heteroaromatic compounds are being explored for their potential as sodium channel activators and anticancer agents , highlighting the interest in such complex architectures for targeting challenging disease pathways. This product is intended for research applications, including but not limited to, use as a standard in analytical studies, a key intermediate in synthetic chemistry, or a starting point for biological screening campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with safe laboratory practices, consulting its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF2NO/c16-12-4-2-1-3-11(12)9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUKZURVIOQPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one is a novel chemical entity with potential applications in medicinal chemistry. Its unique structure, characterized by a spirocyclic framework and difluoromethyl group, suggests interesting biological properties that merit detailed investigation.

  • Molecular Formula : C15H16ClF2NO
  • Molecular Weight : 299.75 g/mol
  • IUPAC Name : 2-(2-chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone
  • CAS Number : 2319802-20-3

The biological activity of this compound is likely influenced by its ability to interact with various molecular targets due to the presence of the difluoromethyl group, which can act as an electrophile. This interaction may modulate enzymatic pathways or receptor activities, leading to therapeutic effects.

Biological Activity Overview

Research into the biological activity of 2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one has revealed several promising areas:

Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, spirocyclic compounds have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

StudyCompoundCell LineIC50 (µM)Mechanism
Similar Spirocyclic CompoundMCF-7 (Breast Cancer)10Induces apoptosis via caspase activation
Related Difluoromethyl CompoundA549 (Lung Cancer)5Inhibits EGFR signaling pathway

Neuroprotective Effects

The unique structural features of this compound suggest potential neuroprotective effects. Compounds with similar spirocyclic structures have been reported to enhance neuronal survival and reduce oxidative stress.

Antimicrobial Activity

Some derivatives of spirocyclic compounds have demonstrated antimicrobial properties against various pathogens. The presence of the chlorophenyl moiety may enhance the lipophilicity and membrane penetration of the compound, contributing to its antibacterial activity.

Case Studies

A few case studies highlight the biological relevance of spirocyclic compounds similar to 2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one:

  • Case Study on Anticancer Activity :
    • A study evaluated a series of spirocyclic compounds against multiple cancer cell lines, revealing that modifications in the substituents significantly impacted cytotoxicity and selectivity towards cancerous cells.
  • Neuroprotection Research :
    • Investigations into neuroprotective effects showed that certain spirocyclic compounds could reduce neuronal death in models of oxidative stress, indicating potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity : Fluorinated spirocyclic compounds (e.g., target compound) are often explored for CNS drug development due to enhanced blood-brain barrier penetration.
  • Reactivity : Ortho-substituted chlorophenyl groups may hinder electrophilic substitution reactions compared to para-substituted analogues .
  • Stability: The 1,1-difluoro configuration in the spiro ring likely improves metabolic stability over non-fluorinated or hydroxymethyl-containing variants .

Q & A

Q. What are the key synthetic routes for 2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the azaspiro core via cyclization using reagents like LiAlH₄ or NaBH₄ under anhydrous conditions.
  • Step 2 : Introduction of the difluoro group via fluorination agents (e.g., DAST or Deoxo-Fluor).
  • Step 3 : Coupling the 2-chlorophenyl moiety via nucleophilic substitution or Friedel-Crafts acylation . Purification often employs column chromatography, and yields depend on solvent polarity (e.g., dichloromethane vs. ethyl acetate) and temperature control .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation relies on:

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), sp³ hybridized protons in the azaspiro ring (δ 1.5–3.0 ppm).
  • ¹³C NMR : Carbonyl carbon (δ ~200 ppm), fluorinated carbons (δ ~110–120 ppm, J coupling ~250 Hz) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₄H₁₃ClF₂NO (exact mass: 296.07 g/mol) with fragmentation patterns confirming the spirocyclic backbone .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its binding affinity to biological targets?

  • In Vitro Assays :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized protein targets.
  • Fluorescence Polarization : Competitive binding studies with fluorescent probes (e.g., FITC-labeled ligands).
    • Enzyme Inhibition Assays : IC50 determination via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion in kinase assays) .

Q. How to resolve contradictions in reported reaction yields for its synthesis?

Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but cause side reactions.
  • Catalyst Choice : Pd/C vs. Ni catalysts in coupling steps affect regioselectivity.
  • Data Normalization : Compare yields after rigorous purification (e.g., HPLC vs. column chromatography) .

Q. What methodologies optimize purity and stability during storage?

  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient).
  • Stability Testing :
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Accelerated Stability Studies : Monitor degradation at 40°C/75% RH over 4 weeks .

Mechanistic and Functional Analysis

Q. What is the hypothesized mechanism of action for its biological activity?

The compound’s azaspiro and difluoro groups enhance lipophilicity, enabling membrane penetration. Proposed mechanisms include:

  • Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR, JAK2) via H-bonding with the carbonyl group.
  • Receptor Modulation : Allosteric effects on GPCRs due to spirocyclic conformational rigidity .

Q. How does the spirocyclic structure influence its pharmacokinetic properties?

  • Metabolic Stability : The azaspiro ring resists cytochrome P450 oxidation, prolonging half-life.
  • Solubility : LogP ~2.5 (predicted) balances lipophilicity and aqueous solubility for CNS penetration .

Data Analysis and Computational Modeling

Q. Which computational tools predict its interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites.
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Q. How to analyze conflicting spectroscopic data across studies?

  • Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*).
  • Crystallographic Data : Use SHELX for refining X-ray structures to resolve ambiguity in stereochemistry .

Applications and Challenges

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction Scalability : Batch vs. flow chemistry for exothermic fluorination steps.
  • Purification Bottlenecks : Replace column chromatography with recrystallization in heptane/ethyl acetate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.